molecular formula C28H23N3O6 B6490531 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872613-41-7

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B6490531
CAS No.: 872613-41-7
M. Wt: 497.5 g/mol
InChI Key: RJOATSFYAVBZNN-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 1-benzofuran core substituted with a carbamoyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The 3-position of the benzofuran is further modified with a 5-oxo-1-phenylpyrrolidine-3-carboxamide group. The benzodioxin and benzofuran moieties are known for their electron-rich aromatic systems, which may enhance binding affinity to biological targets, while the pyrrolidine-5-one ring could contribute to metabolic stability or solubility .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O6/c32-24-14-17(16-31(24)19-6-2-1-3-7-19)27(33)30-25-20-8-4-5-9-21(20)37-26(25)28(34)29-18-10-11-22-23(15-18)36-13-12-35-22/h1-11,15,17H,12-14,16H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOATSFYAVBZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC(=O)N(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share partial structural motifs or functional groups with the target molecule, enabling comparative analysis of their pharmacological or physicochemical profiles.

Compound ID/Name Key Structural Features Hypothesized Differences/Implications
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-dihydropyridine core, thioether linkage, methoxy substituents The dihydropyridine core may confer calcium channel modulation activity, differing from the benzofuran-based target. Thioether groups could alter redox sensitivity.
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Bromophenyl substituent, similar dihydropyridine scaffold Bromine’s electronegativity may enhance binding to hydrophobic pockets, unlike the benzodioxin group in the target.
741733-98-2 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) Shared benzodioxin and pyrrolidinone groups, thiazole substituent The thiazole ring may improve metabolic stability compared to the benzofuran core but reduce π-π stacking potential.
637752-52-4 ([(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate) Benzofuran and benzodioxole motifs, pyridinylidene group The pyridinylidene substituent could introduce metal-binding capacity, absent in the target’s carboxamide chain.

Comparative Analysis

Core Scaffold Diversity: The target compound’s benzofuran core contrasts with the dihydropyridine scaffolds of AZ331 and AZ255. Dihydropyridines are classically associated with calcium channel blockade (e.g., nifedipine analogues), whereas benzofurans are explored for kinase inhibition or GPCR modulation . Thiazoles are prevalent in antimicrobial agents but may reduce CNS penetration due to increased polarity .

Substituent Effects :

  • The benzodioxin group in the target and 741733-98-2 provides planar aromaticity, favoring interactions with aromatic residues in enzyme active sites. However, the bromophenyl group in AZ257 may enhance halogen bonding with proteins .
  • The 5-oxo-pyrrolidine moiety in the target and 741733-98-2 introduces a lactam ring, which can stabilize conformations via intramolecular hydrogen bonding, unlike the ester-linked benzodioxole in 637752-52-4 .

Pharmacokinetic Predictions :

  • The target’s benzofuran and benzodioxin groups likely increase lipophilicity (LogP ~3.5–4.0), whereas the thiazole in 741733-98-2 may lower it (LogP ~2.8), affecting membrane permeability .
  • AZ331 and AZ257’s thioether linkages could predispose them to oxidative metabolism, whereas the target’s amide bonds may enhance stability .

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